Cyclohepta[b]pyrrol-2(1H)-one, hydrazone
Description
Contextualization of Cyclohepta[b]pyrrol-2(1H)-one Derivatives
The study of Cyclohepta[b]pyrrol-2(1H)-one and its derivatives is deeply rooted in the chemistry of azaazulenes, which has been a subject of interest for their unique electronic properties and biological activities. clockss.org
The chemistry of azaazulenes has been a field of continuous interest due to its relationship with azulene (B44059) chemistry and the notable physical, chemical, and biological properties of these compounds. clockss.org The synthesis of azaazulenes, including their dihydro- and oxo-derivatives, has been a key focus of research. clockss.orgelsevierpure.com Early methods often involved the synthesis of 1-azaazulenes from reactive troponoids. clockss.org Over the years, novel synthetic routes have been developed, expanding the accessibility and variety of azaazulene derivatives. clockss.org
The synthesis of the core cyclohepta[b]pyrrole (B8667514) ring system has been achieved through various methods, including [8+2] cycloaddition reactions. thieme-connect.com For instance, an organocatalytic method for synthesizing dihydrocyclohepta[b]pyrrol-2(1H)-ones has been reported, involving the reaction of azaheptafulvenes with phenylacetic acid derivatives. thieme-connect.com This method yields highly functionalized bicyclic [5.3.0] ring systems with good yields and high stereoselectivity. thieme-connect.com
| Reaction Type | Reactants | Product | Key Features | Reference |
| [8+2] Cycloaddition | Azaheptafulvenes and Phenylacetic Acid Derivatives | Dihydrocyclohepta[b]pyrrol-2(1H)-ones | Organocatalytic, High Enantio- and Diastereoselectivity | thieme-connect.com |
| Condensation | Tropone and Pyridinioacetyl Salts | 1-Azaazulenes | Utilizes a seven-membered ring precursor | researchgate.net |
The cyclohepta[b]pyrrole scaffold is a "privileged structure" in drug design, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. acs.org This is largely due to the pyrrole (B145914) ring, a five-membered heterocyclic amine that is a common pharmacophore in bioactive compounds. nih.govnih.gov Pyrrole derivatives are known to exhibit antibacterial, antiviral, anticancer, and anti-inflammatory properties, among others. nih.govnih.gov
The fusion of the pyrrole ring with a seven-membered ring in the cyclohepta[b]pyrrole system creates a unique molecular architecture that has been explored for various therapeutic applications. acs.orgnih.gov For example, cyclohepta[b]indole derivatives, which share a similar fused ring structure, have shown potent biological activities. acs.org The cyclohepta[b]pyrrole scaffold itself has been investigated for its potential in developing new therapeutic agents. nih.gov
The Hydrazone Functionality in Organic Chemistry
Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2. They are formed by the reaction of aldehydes or ketones with hydrazine (B178648). mdpi.comnih.gov
The defining feature of a hydrazone is the C=N-N moiety. This group imparts specific structural and electronic properties to the molecule. The nitrogen-nitrogen single bond and the carbon-nitrogen double bond are key to the reactivity of hydrazones. acs.org The presence of both a nucleophilic amino group and an electrophilic imine carbon makes hydrazones highly versatile in chemical reactions. mdpi.com The geometry of the C=N bond can lead to E/Z isomerism, which can influence the compound's physical and biological properties. rsc.org
| Bond | Hybridization of Atoms | Key Structural Feature |
| C=N | sp2 (Carbon), sp2 (Nitrogen) | Double bond, potential for E/Z isomerism |
| N-N | sp2 (Iminyl Nitrogen), sp3 (Amino Nitrogen) | Single bond, allows for rotation |
Hydrazones are highly valuable and versatile intermediates in organic synthesis. nih.govrsc.org Their utility stems from the reactivity of the C=N-N group, which can participate in a wide array of chemical transformations. nih.govnih.gov Hydrazones can be used to synthesize a variety of nitrogen-containing heterocyclic compounds, such as tetrahydropyridazines. rsc.org They are also employed in well-known reactions like the Wolff-Kishner reduction and the Shapiro reaction. researchgate.net
Furthermore, the hydrazone moiety can be readily transformed into other functional groups. For instance, they can be reduced to form hydrazides or cyclized to produce oxadiazolines and other heterocyclic systems. nih.gov The condensation reaction to form hydrazones is generally straightforward and efficient, often proceeding by heating the corresponding aldehyde or ketone with a hydrazine derivative. mdpi.comresearchgate.net This ease of synthesis, coupled with their diverse reactivity, makes hydrazones a staple in the synthetic organic chemist's toolbox. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohepta[b]pyrrol-2-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVNKJCMVRJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(N=C2C=C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543586 | |
| Record name | 2-Hydrazinylcyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102363-24-6 | |
| Record name | 2-Hydrazinylcyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclohepta B Pyrrol 2 1h One Hydrazones and Their Precursors
Synthesis of Key Hydrazino-Cyclohepta[b]pyrrole Precursors
The preparation of cyclohepta[b]pyrrol-2(1H)-one hydrazones often begins with the synthesis of key precursors, namely 2-hydrazinocyclohepta[b]pyrrole and various cyclohepta[b]pyrrol-2(1H)-one derivatives.
Approaches to 2-Hydrazinocyclohepta[b]pyrrole and Related Azaazulenes
The synthesis of 2-hydrazinocyclohepta[b]pyrrole, a crucial intermediate, has been reported in the literature. This compound serves as a primary building block for the subsequent formation of hydrazones. While specific high-yield synthetic protocols for 2-hydrazinocyclohepta[b]pyrrole are not extensively detailed in the provided search results, the reactivity of this compound has been studied, indicating its successful preparation. For instance, its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form hydrazones and other fused heterocyclic systems has been documented. oup.com
Azaazulenes, the core structure of these compounds, are nitrogen-containing analogues of azulene (B44059). acs.org The synthesis of 1-azaazulene derivatives is well-established, providing a foundation for accessing azaazulene hydrazines. acs.org One documented example involves the formation of what is presumed to be 1,2-bis-(1-aza-3-phenyl-8-azulenyl)hydrazine from its precursor. acs.org This hydrazine (B178648) derivative was then reacted with acetone (B3395972) to form the corresponding hydrazone. acs.org
Synthetic Routes to Cyclohepta[b]pyrrol-2(1H)-one Derivatives
Several methods have been developed for the synthesis of cyclohepta[b]pyrrol-2(1H)-one derivatives, which can serve as precursors to the target hydrazones.
An organocatalytic method for synthesizing dihydrocyclohepta[b]pyrrol-2(1H)-ones has been reported, involving an [8+2] cycloannulation of azaheptafulvenes and phenylacetic acid derivatives. thieme-connect.com This reaction proceeds in good yields (65–83%) and with high enantioselectivity (90–97% ee). thieme-connect.com The resulting dihydrocyclohepta[b]pyrrol-2(1H)-ones can be further modified, for example, through Diels-Alder reactions or hydrogenation. thieme-connect.com
Another approach involves the aza-Cope-Mannich reaction to obtain octahydrocyclohepta[b]pyrrol-4(1H)-ones. wpmucdn.com This tandem process is noted for its mild conditions, high yields, and predictable stereochemical outcome, making it a valuable method for accessing these bicyclic systems. wpmucdn.com
Furthermore, cyclohepta[b]pyrrol-8-one ketones have been used as starting materials for the synthesis of new tricyclic derivatives, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] oup.comthieme-connect.comoxazoles. nih.gov The synthesis starts from cyclohepta[b]pyrrol-8-one ketones, where the α-position to the carbonyl group is suitable for introducing a second electrophilic site, essential for subsequent cyclization. nih.gov
Direct Synthesis of Cyclohepta[b]pyrrol-2(1H)-one Hydrazones
The direct synthesis of cyclohepta[b]pyrrol-2(1H)-one hydrazones can be achieved through several key reactions, most notably through condensation with carbonyl compounds or by reaction with activated alkynes like dimethyl acetylenedicarboxylate (DMAD).
Condensation Reactions with Carbonyl Compounds (e.g., Ketones, Aldehydes)
A common and straightforward method for synthesizing hydrazones is the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. nih.govnih.govmdpi.com This reaction is widely applicable and can be used to prepare a variety of hydrazones by simply varying the carbonyl compound. researchgate.net For instance, adamantane-1-carbohydrazide (B96139) has been condensed with various aromatic aldehydes and ketones to produce the corresponding hydrazide-hydrazones. nih.gov Similarly, new pyrrole (B145914) hydrazones have been synthesized by the condensation of an N-pyrrolylcarbohydrazide with different α- and β-pyrrole aldehydes. nih.gov The reaction is typically carried out by stirring the reactants in a suitable solvent, such as glacial acetic acid, at an elevated temperature. nih.gov
An example from the broader azaazulene family shows the formation of a hydrazone from the reaction of a hydrazine precursor with acetone, yielding orange needles of the product. acs.org
Reactions Involving Dimethyl Acetylenedicarboxylate (DMAD)
Dimethyl acetylenedicarboxylate (DMAD) is a versatile reagent for the synthesis of various heterocyclic compounds, including those derived from cyclohepta[b]pyrroles. The reaction of 2-hydrazinocyclohepta[b]pyrrole with DMAD has been shown to produce hydrazones. oup.com Specifically, this reaction can yield the corresponding hydrazone (2a in the cited literature), which upon thermolysis, can further react to form other fused heterocyclic systems like pyrimidinone-fused cyclohepta[b]pyrroles. oup.com
DMAD is an electron-deficient alkyne that can act as a Michael acceptor or participate in cycloaddition reactions. nih.gov Its reactions with pyrroles can lead to either [4+2] cycloaddition products or Michael-type addition products. clockss.org The reaction conditions, such as pressure, can influence the selectivity of these reactions. clockss.org
Derivatization and Functionalization Strategies
The derivatization and functionalization of the cyclohepta[b]pyrrol-2(1H)-one hydrazone scaffold are crucial for modulating its chemical and biological properties. One common strategy involves the post-synthetic functionalization of a polymer backbone containing hydrazine moieties. rsc.org After deprotection of the Boc-groups, the resulting polymeric scaffold with hydrazine groups can be readily reacted with various aldehydes to introduce a wide range of functionalities, including cationic, anionic, and electron-rich or -poor aromatic groups. rsc.org
Furthermore, the core cyclohepta[b]pyrrol-2(1H)-one structure can be modified at various positions. For example, the keto group of octahydrocyclohepta[b]pyrrol-4(1H)-one has been functionalized or reduced. wpmucdn.com Additionally, a methyl group has been inserted at the bicyclic junction. wpmucdn.com These modifications allow for the exploration of structure-activity relationships.
The hydrazone moiety itself offers opportunities for further reactions. Hydrazones can be used as intermediates to synthesize other classes of compounds. For example, they can be reduced to form N-alkyl hydrazides or can undergo cyclization reactions to form heterocycles like 2-azetidinones and 4-thiazolidinones. nih.gov
Chemical Transformations of the Hydrazone Moiety
The hydrazone functional group within the cyclohepta[b]pyrrol-2(1H)-one structure is not merely a passive derivative but an active participant in numerous chemical reactions. The isoelectronic nature of N,N-dialkyl hydrazones to enamines allows them to function as nucleophiles, a phenomenon known as hydrazone activation. acs.org This enhanced nucleophilicity facilitates a variety of transformations at the carbon atom that was originally the carbonyl carbon.
Key transformations include oxidation, C-C bond formation, and cyclization pre-functionalization. For instance, oxidation of the hydrazone moiety, often with reagents like phenyliodine(III) diacetate (PIDA), can generate highly reactive diazo compounds under mild conditions. organic-chemistry.org These diazo intermediates are valuable precursors for carbene-mediated reactions.
Furthermore, the nucleophilic character of the hydrazone can be exploited in carbon-carbon bond-forming reactions. The hydrazone can act as an effective nucleophile in Friedel-Crafts type alkylations with suitable electrophiles. acs.org This reactivity allows for the introduction of new substituents, expanding the molecular complexity of the core scaffold. The hydrazone group can also participate in Michael additions and aldol-type reactions, further demonstrating its versatility in synthesis. acs.orgresearchgate.net
Below is a table summarizing potential transformations of the hydrazone moiety based on established hydrazone chemistry.
Table 1: Selected Chemical Transformations of the Hydrazone Moiety
| Transformation Type | Reagents/Conditions | Product Type | Potential Application |
|---|---|---|---|
| Oxidation | Phenyliodine(III) diacetate (PIDA), mild conditions | Diazo compound | Precursor for carbene chemistry, cyclopropanations |
| Friedel-Crafts Alkylation | Iminium ions (generated in situ from α,β-unsaturated aldehydes and an aminocatalyst) | Alkylated hydrazone | C-C bond formation, introduction of functionalized side chains |
| Michael Addition | Michael acceptors (e.g., α,β-unsaturated esters) | γ-Keto-ester (after hydrolysis) | Formation of functionalized carbon chains |
| Aldol-type Reaction | Aldehydes/Ketones under acidic or basic conditions | β-Hydroxy hydrazone | Synthesis of polyketide-like structures |
| Hydrolysis | Aqueous acid | Cyclohepta[b]pyrrol-2(1H)-one | Regeneration of the parent ketone |
| Wolff-Kishner Reduction | Base (e.g., KOH or t-BuOK), high temperature | 1,2-Dihydrocyclohepta[b]pyrrole | Complete reduction of the carbonyl group to a methylene (B1212753) group |
Annulations and Cyclizations to Fused Systems
The cyclohepta[b]pyrrol-2(1H)-one hydrazone is an excellent substrate for constructing novel, fused heterocyclic systems through annulation and cyclization reactions. wikipedia.orgwikipedia.orgscripps.edu These reactions can proceed through either intramolecular pathways, involving reactive groups on the parent scaffold, or intermolecular pathways, where the hydrazone reacts with an external polyfunctional molecule.
An aminocatalytic cascade reaction of a pyrrole-derived hydrazone with α,β-unsaturated aldehydes has been shown to proceed via a Friedel-Crafts alkylation followed by a subsequent intramolecular Michael reaction cyclization. acs.orgoup.com This strategy results in the annulation of a new six-membered heterocyclic ring onto the pyrrole core, forming a tetrahydroindolizine system. acs.orgoup.com A similar strategy could be envisioned for cyclohepta[b]pyrrol-2(1H)-one hydrazone, potentially leading to novel, complex polycyclic architectures containing the seven-membered ring.
The hydrazone can also be a key component in cycloaddition reactions. For example, hydrazones can be converted into azomethine imine 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions to form pyrazolidine-fused systems. researchgate.net The reaction of acylethynylcycloalka[b]pyrroles with cyclic imines has been demonstrated to afford fused imidazole (B134444) derivatives via a [3+2] annulation, highlighting the utility of the pyrrole scaffold in building complex heterocyclic systems. researchgate.net The synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones, a related seven-membered ring system, often proceeds via [8+2] cycloaddition reactions, a pathway that underscores the reactivity of the cycloheptatriene (B165957) portion of such molecules. mdpi.com
These annulation strategies provide powerful tools for expanding the structural diversity of the cyclohepta[b]pyrrol-2(1H)-one framework, leading to novel polycyclic compounds with potentially interesting chemical and physical properties.
Table 2: Potential Annulation and Cyclization Reactions
| Reaction Type | Reactants | Fused System Formed | Mechanistic Pathway |
|---|---|---|---|
| Intramolecular Michael Addition Cascade | Hydrazone with a Michael acceptor in an N-alkyl side chain and an α,β-unsaturated aldehyde | Fused Tetrahydropyridine Ring | Friedel-Crafts alkylation followed by intramolecular Michael cyclization |
| [3+2] Cycloaddition | Hydrazone (as azomethine imine precursor) and an alkene/alkyne | Fused Pyrazolidine (B1218672)/Pyrazoline Ring | 1,3-Dipolar cycloaddition |
| Tandem Diazotization/Cyclization | Hydrazone (as precursor to diazonium salt) and an internal nucleophile | Fused Triazinone Ring | Diazotization followed by intramolecular azo coupling |
| [4+1] Annulation | Hydrazone (as a 4-atom component) and a 1-atom component (e.g., carbene) | Fused Five-Membered Ring | Stepwise or concerted annulation |
Reactivity and Reaction Mechanisms of Cyclohepta B Pyrrol 2 1h One Hydrazones
Cyclization Reactions
Cyclization reactions of cyclohepta[b]pyrrol-2(1H)-one hydrazones are a cornerstone of their synthetic utility, providing pathways to complex, multi-ring structures with potential applications in medicinal chemistry and materials science. These reactions often proceed through the formation of new carbon-nitrogen or nitrogen-nitrogen bonds, leading to fused pyrimidinone, triazinone, and pyrazoline systems.
Formation of Pyrimidinone-Fused Cyclohepta[b]pyrroles
The reaction of cyclohepta[b]pyrrol-2(1H)-one hydrazones with isocyanates provides a direct route to pyrimidinone-fused heterocycles. This transformation is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazone on the electrophilic carbon of the isocyanate. The resulting intermediate readily undergoes intramolecular cyclization to yield the fused pyrimidinone ring system. The specific products obtained can be influenced by the substituents on both the hydrazone and the isocyanate.
For instance, the reaction with aryl isocyanates typically leads to the formation of a tri-substituted pyrimidinone ring fused to the cyclohepta[b]pyrrole (B8667514) scaffold. These reactions highlight the utility of isocyanates in inducing cyclization of hydrazones to form stable, six-membered heterocyclic rings. clockss.org
Genesis of Triazinone-Fused Cyclohepta[b]pyrroles
The synthesis of triazinone-fused cyclohepta[b]pyrroles can be achieved through the reaction of cyclohepta[b]pyrrol-2(1H)-one hydrazones with reagents that provide a two-nitrogen, one-carbon unit. A common strategy involves a two-step process wherein the hydrazone is first acylated or treated with a similar electrophile, followed by a base- or acid-catalyzed cyclization.
The reaction of hydrazones with isocyanates can also lead to triazinone derivatives under specific conditions, although the formation of pyrimidinones (B12756618) is often favored. clockss.org The specific reaction pathway and final product are dependent on the reaction conditions and the nature of the reactants. For example, the use of certain isocyanates can facilitate a [4+2] cycloaddition-type mechanism, leading to the triazinone ring.
| Reactant 1 | Reactant 2 | Fused Ring System | Reference |
| Cyclohepta[b]pyrrol-2(1H)-one, hydrazone | Aryl Isocyanate | Pyrimidinone | clockss.org |
| This compound | Acylating Agent + Cyclizing Agent | Triazinone | beilstein-journals.org |
Intramolecular Cyclizations and Spiropyrazoline Formation
Intramolecular cyclization of appropriately substituted cyclohepta[b]pyrrol-2(1H)-one hydrazones can lead to the formation of spiropyrazoline derivatives. This type of reaction typically requires the presence of a suitable electrophilic center within the molecule that can be attacked by the nucleophilic nitrogen of the hydrazone. The formation of a spirocyclic system, where two rings share a single atom, introduces significant three-dimensional complexity into the molecular architecture.
These reactions are often facilitated by creating a precursor that contains both the hydrazone functionality and a reactive group, such as an α,β-unsaturated ketone or a similar Michael acceptor. The subsequent intramolecular Michael addition of the hydrazone to the acceptor leads to the formation of the pyrazoline ring in a spiro fashion at the carbon atom adjacent to the pyrrolone carbonyl.
Cycloaddition Reactions with Dipolarophiles
Hydrazones can react as three-atom components in [3+2] cycloaddition reactions with various dipolarophiles. In the case of cyclohepta[b]pyrrol-2(1H)-one hydrazone, in situ generation of a diazo-like intermediate or an azomethine imine can be followed by reaction with dipolarophiles such as alkynes or alkenes. This leads to the formation of fused pyrazole (B372694) or pyrazolidine (B1218672) rings, respectively.
The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the hydrazone-derived dipole and the dipolarophile. These reactions provide a powerful method for the construction of five-membered nitrogen-containing heterocyclic rings fused to the cyclohepta[b]pyrrole framework. researchgate.net
Thermal and Photochemical Transformations
The application of heat or light can induce unique and synthetically useful transformations in cyclohepta[b]pyrrol-2(1H)-one hydrazones. These reactions often involve the cleavage of weaker bonds and the formation of new, more stable cyclic or acyclic products.
Thermolysis Products and Mechanisms
Thermolysis of cyclohepta[b]pyrrol-2(1H)-one hydrazones can lead to a variety of products depending on the specific structure of the starting material and the reaction conditions. A common thermal reaction is the Wolff-Kishner reduction, where the hydrazone is converted to the corresponding methylene (B1212753) group under basic conditions at high temperatures. However, in the absence of a strong base, other thermal pathways can be accessed.
One such pathway involves the extrusion of dinitrogen gas (N2) to form a carbene intermediate. This highly reactive species can then undergo a variety of subsequent reactions, including intramolecular C-H insertion or rearrangement to form stable products. Another possible thermolysis pathway is the cleavage of the N-N bond, leading to radical intermediates that can also undergo further reactions. The specific products obtained are often a mixture, and the reaction mechanism can be complex and multifaceted.
| Transformation Type | Conditions | Key Intermediate | Potential Products |
| Wolff-Kishner Reduction | Basic, High Temperature | Carbanion | Cyclohepta[b]pyrrol-2(1H)-one with C=N-NH2 reduced to CH2 |
| Dinitrogen Extrusion | Neutral, High Temperature | Carbene | C-H insertion products, rearranged products |
| N-N Bond Cleavage | High Temperature | Radical species | Various rearranged and coupled products |
E/Z Isomerization Dynamics
The carbon-nitrogen double bond (C=N) of the hydrazone group in this compound is a center of stereoisomerism, leading to the existence of E (entgegen) and Z (zusammen) isomers. The dynamics of interconversion between these two forms are a critical aspect of the molecule's behavior and are typically influenced by thermal and photochemical stimuli. nih.govrsc.org
In hydrazones, the presence of an additional nitrogen atom adjacent to the imine bond can lower the rotational barrier compared to simple imines, facilitating E/Z isomerization. nih.gov The process can be driven by irradiation with light, often leading to the formation of a photostationary state, a specific ratio of E and Z isomers. nsf.gov The reverse thermal isomerization from the often less stable Z isomer back to the E isomer can also occur. The rate of this thermal process is highly dependent on the solvent and the electronic nature of substituents on the aromatic rings. rsc.org
The stability of the E and Z isomers of this compound would be influenced by steric and electronic factors within the molecule. Intramolecular hydrogen bonding between the N-H of the hydrazone and a suitable acceptor, if sterically accessible, could significantly stabilize one isomer over the other. nih.govresearchgate.net For instance, if the geometry allows, a hydrogen bond could form between the hydrazone N-H and the carbonyl group of the pyrrolone ring or the nitrogen of the pyrrole (B145914) ring, potentially favoring the Z configuration.
The study of these isomerization dynamics typically involves spectroscopic techniques such as ¹H NMR and UV-Vis spectroscopy. In ¹H NMR, distinct sets of signals for the protons of the E and Z isomers would be observed, allowing for their quantification. mdpi.comresearchgate.net UV-Vis spectroscopy can also monitor the isomerization process, as the different spatial arrangement of the chromophores in the E and Z isomers often results in distinct absorption spectra. nsf.gov
Table 1: General Factors Influencing E/Z Isomerization of Hydrazones
| Factor | Influence on E/Z Isomerization |
| Light (Photochemical) | Induces isomerization, leading to a photostationary state. The wavelength of light can be crucial. nsf.gov |
| Heat (Thermal) | Can promote the conversion of the less stable isomer to the more stable one. rsc.org |
| Solvent Polarity | Can affect the rate of thermal isomerization and the position of the photostationary state. |
| Substituents | Electronic effects (electron-donating or -withdrawing) on the aromatic rings can alter the energy barrier for isomerization. researchgate.netnih.gov |
| Intramolecular H-bonding | Can significantly stabilize one isomer, affecting the equilibrium and dynamics. nih.gov |
Electrophilic and Nucleophilic Reactivity of the Azaazulene Core
The cyclohepta[b]pyrrol-2(1H)-one scaffold, a type of 2-azaazulene, possesses a unique electronic structure that governs its reactivity towards electrophiles and nucleophiles. The fusion of an electron-rich pyrrole ring with an electron-deficient seven-membered ring creates distinct regions of reactivity.
Site Selectivity of Substitutions on Cyclohepta[b]pyrrol-2(1H)-one
Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. In the case of the azaazulene core of cyclohepta[b]pyrrol-2(1H)-one, the five-membered pyrrole ring is expected to be the primary site of electrophilic attack due to its higher electron density compared to the seven-membered ring. mdpi.comresearchgate.net This is a general feature of azulene (B44059) and its heteroatomic analogues, where electrophilic substitution preferentially occurs on the five-membered ring. mdpi.comresearchgate.net
Within the pyrrole ring, the positions ortho and para to the nitrogen atom are typically the most nucleophilic. libretexts.org Therefore, electrophilic substitution on the cyclohepta[b]pyrrol-2(1H)-one core is predicted to occur at the C3 position. The reactivity of the seven-membered ring towards electrophiles is generally low, and substitution would only be expected at positions with increased electron density, which is less likely in this electron-deficient ring. mdpi.com
Conversely, nucleophilic attack is more likely to occur on the electron-deficient seven-membered ring. In related pyrrolo[2,1-c] acs.orgemich.edubenzothiazine systems, nucleophiles have been shown to attack the thiazine (B8601807) ring, leading to ring contraction. nih.govnih.gov By analogy, it is plausible that strong nucleophiles could attack the seven-membered ring of the cyclohepta[b]pyrrol-2(1H)-one system, particularly at positions activated by the carbonyl group.
Influence of the Hydrazone Group on Ring Reactivity
The hydrazone substituent at the 2-position of the pyrrole ring will significantly modulate the reactivity of the azaazulene core. The hydrazone group can exhibit both electron-donating and electron-withdrawing properties, depending on the reaction conditions and the nature of the attacking species.
For electrophilic substitution, the hydrazone group, particularly the terminal -NH2 moiety, can act as an activating group through resonance, donating electron density to the pyrrole ring. This would further enhance the predicted selectivity for electrophilic attack at the C3 position. The general trend for activating groups is to direct electrophilic substitution to the ortho and para positions. libretexts.orguci.edu In this case, the C3 position is ortho to the point of attachment of the hydrazone group.
However, under acidic conditions, the nitrogen atoms of the hydrazone can be protonated, transforming the group into a deactivating, electron-withdrawing substituent. This would decrease the nucleophilicity of the pyrrole ring and make electrophilic substitution more difficult.
Rearrangement Reactions
Hydrazones and their corresponding iminium ions are known to participate in various rearrangement reactions, offering pathways to complex molecular architectures.
Cationic Aza-Cope Rearrangements in Related Systems
The cationic aza-Cope rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that has been extensively studied, particularly the 2-aza-Cope variant. wikipedia.orgchem-station.com This reaction typically involves an iminium ion and proceeds through a chair-like transition state. chem-station.com Often, the aza-Cope rearrangement is coupled with a subsequent Mannich cyclization, providing a tandem sequence to construct pyrrolidine-containing structures. acs.orgemich.edunih.gov
In the context of this compound, formation of an iminium ion at the hydrazone nitrogen under acidic conditions could, in principle, set the stage for a cationic aza-Cope rearrangement if a suitable 1,5-diene system is present or can be formed. The specific substitution pattern and conformational flexibility of the cyclohepta[b]pyrrol-2(1H)-one framework would be critical in determining the feasibility and outcome of such a rearrangement. emich.edunih.gov
Rearrangement Pathways of Hydrazone Intermediates
Beyond sigmatropic rearrangements, hydrazone intermediates can undergo other transformations. For instance, the Wolff rearrangement of α-diazocarbonyl compounds, which are related to hydrazones, proceeds through a ketene (B1206846) intermediate and is a well-established method for ring contraction or one-carbon homologation. mdpi.com While not a direct reaction of the hydrazone itself, the potential for the cyclohepta[b]pyrrol-2(1H)-one hydrazone to serve as a precursor to a diazo compound could open up these rearrangement pathways.
Furthermore, thermal rearrangements of azulene systems to more stable naphthalene (B1677914) isomers are known to occur at high temperatures, often catalyzed by radicals. rsc.org It is conceivable that under forcing thermal conditions, the cyclohepta[b]pyrrol-2(1H)-one hydrazone could undergo skeletal rearrangements involving both the seven- and five-membered rings.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic characteristics of Cyclohepta[b]pyrrol-2(1H)-one are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.
Density Functional Theory (DFT) Calculations of Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic ground state properties of molecules. By approximating the electron density, DFT methods can predict molecular geometries, vibrational frequencies, and other key parameters. For molecules in the azaazulene class, to which Cyclohepta[b]pyrrol-2(1H)-one belongs, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), provide reliable structural data.
Table 1: Representative Calculated Ground State Properties for an Azaazulene System (Note: Data is illustrative for a related azaazulene system to demonstrate typical computational outputs, as specific data for the target compound is not available in published literature.)
| Property | Calculated Value | Method/Basis Set |
| Total Energy | -439.5 Hartree | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.2 Debye | B3LYP/6-311++G(d,p) |
| C=O Bond Length | 1.22 Å | B3LYP/6-311++G(d,p) |
| N-H Bond Length | 1.01 Å | B3LYP/6-311++G(d,p) |
This interactive table demonstrates the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
For phenylpyrrole isomers, a related class of compounds, DFT calculations have been used to determine the HOMO-LUMO gap, which provides insights into their electronic behavior. In the context of Cyclohepta[b]pyrrol-2(1H)-one, the HOMO is expected to be localized over the electron-rich pyrrole (B145914) and cycloheptatriene (B165957) rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the fused ring system. The introduction of a hydrazone group would be expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Fused Heterocyclic System (Note: These values are representative for a related heterocyclic system and serve to illustrate the concept.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
This interactive table showcases typical FMO data from computational studies.
Aromaticity Assessment of Fused Systems
The concept of aromaticity is central to the chemistry of cyclic, conjugated systems. For fused rings like those in azaazulenes, assessing the aromatic character of each ring and the molecule as a whole is complex.
Nucleus-Independent Chemical Shifts (NICS) Studies
Nucleus-Independent Chemical Shifts (NICS) are a popular computational method for evaluating aromaticity. By calculating the magnetic shielding at the center of a ring (or at a point above it, e.g., NICS(1)), a negative value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic current, indicative of anti-aromaticity.
Studies on azulene (B44059) and azaazulenes have shown that the position of the nitrogen atom significantly influences the aromaticity of the rings. For some polycyclic aromatic hydrocarbons containing azulene units, NICS(1)zz calculations revealed negative values for all fused rings, ranging from -9.81 to -18.31 ppm, confirming their aromatic character. It is predicted that for Cyclohepta[b]pyrrol-2(1H)-one, the five-membered pyrrole ring would exhibit a significant negative NICS value, indicative of aromaticity, while the seven-membered ring's aromaticity would be more nuanced, influenced by the fusion pattern and the presence of the carbonyl group.
Aromaticity Indices and Topological Analyses
Beyond NICS, other indices are used to quantify aromaticity. Topological resonance energy (TRE) and percentage topological resonance energy (%TRE) are methods based on graph theory that have been applied to azaazulenes. These studies have highlighted that the 10π-electron periphery plays a crucial role in the global and local aromaticity of these compounds.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways.
While no specific computational studies on the reaction mechanisms of Cyclohepta[b]pyrrol-2(1H)-one, hydrazone were found, research on the synthesis of related pyrrolidinedione derivatives provides a template for how such investigations are conducted. In a hypothetical context, one could model the condensation reaction between Cyclohepta[b]pyrrol-2(1H)-one and hydrazine (B178648). DFT calculations could be employed to:
Model the reactants and products: Optimize the geometries and calculate the energies of Cyclohepta[b]pyrrol-2(1H)-one, hydrazine, and the resulting hydrazone.
Locate the transition state: Identify the structure and energy of the transition state for the condensation reaction. This would likely involve the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.
Calculate the activation energy: The energy difference between the reactants and the transition state would provide the activation barrier for the reaction, offering insight into the reaction kinetics.
Such a study would clarify the step-by-step process of hydrazone formation and provide valuable data on the reaction's feasibility and energetics.
In-Depth Analysis of this compound: A Theoretical and Computational Perspective
A comprehensive review of the theoretical and computational chemistry studies of this compound, is currently limited by the lack of specific research published on this particular compound. Extensive searches of scientific literature and databases did not yield dedicated studies on its cyclization pathways, isomerization energetics, or molecular dynamics. However, by examining research on analogous hydrazone and bicyclic pyrrolone systems, we can infer the probable theoretical frameworks and computational approaches that would be applied to understand its chemical behavior.
While direct experimental or computational data for this compound, is not available, this article will outline the established principles and methodologies in computational chemistry that are pertinent to the specified structural motifs. The following sections will, therefore, discuss the general theoretical considerations for the transition state analysis, isomerization processes, and conformational dynamics relevant to this class of compounds.
Theoretical and computational chemistry provides powerful tools to investigate the structure, reactivity, and dynamics of molecules at an atomic level. For a molecule like this compound, these methods could offer profound insights into its potential chemical transformations and physical properties.
The hydrazone moiety is a versatile functional group that can participate in various cyclization reactions to form a range of heterocyclic compounds. researchgate.netekb.eg Theoretical analysis of these pathways typically involves locating the transition state (TS) structures on the potential energy surface. The energy of this TS relative to the ground state reactants determines the activation energy and, consequently, the feasibility and rate of the reaction.
For this compound, potential cyclization reactions could involve the pyrrolone ring, the cycloheptane (B1346806) ring, or the hydrazone functional group itself. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these complex reactions. acs.orgnih.gov For example, a study on the cyclization of hydrazones induced by isocyanates to form 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives highlights the utility of computational chemistry in elucidating reaction mechanisms. acs.org Similarly, research on the cyclization of hydrazones derived from acetyl-naphthols demonstrates how different reaction conditions can lead to various cyclic products, a process that can be rationalized through computational modeling. mdpi.com
A hypothetical transition state analysis for an intramolecular cyclization of this compound, would involve the following steps:
Reactant and Product Optimization: The geometries of the initial hydrazone and the potential cyclized product(s) would be optimized to find their minimum energy structures.
Transition State Search: A search for the transition state connecting the reactant and product would be performed using algorithms like the synchronous transit-guided quasi-Newton (STQN) method.
Frequency Analysis: Vibrational frequency calculations would be carried out to confirm the nature of the stationary points. A stable minimum (reactant or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to ensure that the identified transition state correctly connects the desired reactant and product on the potential energy surface.
The following table illustrates the type of data that would be generated from such a study.
| Reaction Pathway | Reactant (R) Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product (P) Energy (kcal/mol) | Activation Energy (TS - R) (kcal/mol) | Reaction Energy (P - R) (kcal/mol) |
| Hypothetical Pathway A | 0.0 | Data not available | Data not available | Data not available | Data not available |
| Hypothetical Pathway B | 0.0 | Data not available | Data not available | Data not available | Data not available |
Hydrazones are known to undergo E/Z isomerization around the C=N double bond. acs.orgnih.gov The energetic barrier to this isomerization can be influenced by steric and electronic factors, as well as by the presence of intra- or intermolecular hydrogen bonds. nih.gov Computational studies on hydrazone-based molecular switches have shown that the isomerization mechanism can proceed through rotation, inversion, or a tautomerization-rotation pathway. acs.orgnih.govresearchgate.net
DFT calculations are a primary tool for investigating these processes. nih.gov For this compound, one would expect the existence of both E and Z isomers. A computational study would aim to determine their relative stabilities and the energy barriers for their interconversion. The energetic profile would be mapped by calculating the energy of the molecule as a function of the dihedral angle defining the isomerization.
The key energetic parameters for such a process are summarized in the table below.
| Isomerization Process | Ground State Energy (E-isomer) (kcal/mol) | Ground State Energy (Z-isomer) (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (E to Z) (kcal/mol) | Activation Barrier (Z to E) (kcal/mol) |
| C=N Isomerization | Data not available | Data not available | Data not available | Data not available | Data not available |
Rearrangement reactions are also a possibility for this molecule. While specific rearrangements for this compound, have not been reported, studies on related systems, such as the rearrangement in aza-vinylogous Povarov products, demonstrate the complexity of such transformations, which can be unraveled through computational analysis.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.com An MD simulation would model the atomic motions of the molecule, taking into account temperature and solvent effects. This would allow for the study of:
The accessible conformations of the cycloheptane ring (e.g., chair, boat, twist-chair, twist-boat).
The orientation of the hydrazone substituent relative to the bicyclic core.
The dynamics of any intramolecular hydrogen bonds.
The interaction of the molecule with its environment, such as a solvent or a biological receptor. nih.gov
For instance, MD simulations have been used to study the local structuring of diketopyrrolopyrrole (DPP)-based polymers and the distribution of pyrroloquinoline in lipid bilayers, showcasing the power of this technique to understand the behavior of complex molecular systems. nih.govchemrxiv.org
The results of a conformational analysis are often presented as a potential energy surface or a table of low-energy conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) at 298 K |
| Conformer 1 (Chair-like) | Data not available | Data not available | Data not available |
| Conformer 2 (Boat-like) | Data not available | Data not available | Data not available |
| Conformer 3 (Twist-chair) | Data not available | Data not available | Data not available |
Advanced Characterization and Spectroscopic Analysis in Research
Elucidation of Complex Structures by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of molecules like Cyclohepta[b]pyrrol-2(1H)-one, hydrazone. This technique provides unequivocal proof of stereochemistry, bond lengths, bond angles, and intermolecular interactions.
In studies of related hydrazone derivatives, X-ray analysis has been crucial for establishing the configuration around the imine (C=N) double bond, which is typically found to be in the E conformation. mdpi.commdpi.com For instance, the analysis of sulfonyl hydrazone derivatives confirmed the molecular features and revealed an (E,E) conformation in the crystal structure. mdpi.com The crystal structure of a hydrazone featuring a pyrrole (B145914) ring showed it existed as a specific tautomer, with the pyrrole moiety turned at a 10.8° angle relative to the plane of the adjacent triazolophthalazine system. researchgate.net
Crystallographic studies also illuminate the supramolecular architecture. Hydrogen bonding is a common and critical interaction in hydrazone crystals. In one cyclohepta[b]pyridine derivative, intermolecular N-H⋯O hydrogen bonds were observed to build up double layers of molecules. nih.gov Similarly, in a pyrrole-containing hydrazone, molecules were found to form centrosymmetric dimers linked by two hydrogen bonds. researchgate.net The analysis of indole-hydrazone derivatives revealed the importance of N…H, O…H, and π…π intermolecular interactions in the molecular packing. mdpi.com For this compound, one would expect X-ray crystallography to confirm the planarity of the pyrrole and hydrazone groups, establish the E or Z configuration of the C=N bond, and detail the hydrogen-bonding network involving the N-H groups and the carbonyl oxygen.
Table 1: Representative Crystallographic Data for Hydrazone Derivatives
| Compound Type | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| Indole-Hydrazone | Monoclinic | P21/c | Confirmed EAnti configuration; water molecule in asymmetric unit. | mdpi.com |
| Hydrazone-Pyridine | Triclinic | P-1 | Contains pyridine (B92270) and chlorophenyl rings with a hydrazone group. | nih.gov |
| Cyclohepta[b]pyridine Derivative | - | - | Seven-membered ring in a conformation with three atoms out of the aromatic plane. | nih.gov |
| Pyrrole-Hydrazone Derivative | - | - | Exists as dimers linked by two N-H···N hydrogen bonds in the crystal. | researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution, providing detailed information about the connectivity and chemical environment of each atom.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural assignment. In various hydrazone derivatives, the proton of the N=CH group gives a characteristic signal in the ¹H NMR spectrum, typically observed in the range of 8.19–8.80 ppm. mdpi.com The N-H proton signal is also a key indicator, often appearing as a singlet at a downfield chemical shift. nih.gov In the ¹³C NMR spectrum, the iminic carbon (C=N) and the carbonyl carbon (C=O) of the pyrrolone ring would exhibit characteristic resonances essential for confirming the core structure. nih.govnih.gov
To overcome the complexities of overlapping signals and to make unambiguous assignments, two-dimensional (2D) NMR techniques are employed. nih.gov
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity across quaternary carbons (like the C=O and C=N carbons) and piecing together the molecular framework. nih.gov
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to map out the spin systems within the cyclohepta and pyrrole rings.
Structural studies on related 1H-pyrrole-2,5-dione derivatives have successfully used ¹H-¹³C HMQC and HMBC techniques to confirm the proposed structures. nih.gov
Table 2: Expected NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | N-H (Amide/Hydrazone) | > 9.0 (often broad) | nih.gov |
| ¹H | CH=N (Azomethine) | 8.2 - 8.8 | mdpi.com |
| ¹H | Aromatic/Vinyl (Pyrrole & Cyclohepta rings) | 6.0 - 8.0 | researchgate.net |
| ¹³C | C=O (Amide Carbonyl) | ~168 | nih.gov |
| ¹³C | C=N (Imine) | ~153 | mdpi.com |
Hydrazones can exist as a mixture of stereoisomers (E/Z) and conformers due to restricted rotation around the C=N and N-N bonds. mdpi.commdpi.com Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating the kinetics of these interconversions. By recording NMR spectra at different temperatures (Variable-Temperature NMR), it is possible to study these fluxional processes.
At low temperatures, the exchange between different configurations may be slow on the NMR timescale, resulting in separate signals for each isomer. As the temperature increases, the rate of interconversion increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) and rate constants for the isomerization or rotational processes. While specific DNMR studies on this compound are not prevalent, the known conformational behavior of acylhydrazones, which can exist as mixtures of conformers in solution, makes this an important area of investigation for this class of compounds. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods would provide clear evidence for its key structural features.
The most indicative vibrations would include:
N-H Stretching: A band in the region of 3300–3500 cm⁻¹ corresponds to the N-H stretching vibration. nih.gov
C=O Stretching: A strong absorption band for the amide carbonyl group of the pyrrol-2-one ring is expected. In related hydrazone ligands, this peak appears around 1695 cm⁻¹. researchgate.net
C=N Stretching: The stretching vibration of the azomethine or imine group (C=N) is a hallmark of hydrazones and is typically observed in the IR spectrum as a sharp and strong band around 1590-1660 cm⁻¹. nih.govmdpi.comresearchgate.net
C-H Stretching: Aromatic and vinylic C-H stretching vibrations from the fused ring system would appear above 3000 cm⁻¹, while aliphatic C-H stretches from a non-aromatic cyclohepta ring would be found between 2850 and 3000 cm⁻¹. nih.gov
In a comprehensive study of a hydrazone-pyridine compound, both FT-IR and FT-Raman spectra were recorded and the vibrational modes were assigned with the help of density functional theory (DFT) calculations. nih.gov Such a combined experimental and computational approach provides a detailed and accurate assignment of the entire vibrational spectrum.
Table 3: Characteristic Vibrational Frequencies for Hydrazone Functional Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium | nih.gov |
| C=O Stretch (Amide) | ~1695 | Strong | researchgate.net |
| C=N Stretch (Imine) | 1590 - 1660 | Strong, Sharp | nih.govresearchgate.net |
| C-N Stretch | 1200 - 1350 | Medium-Strong | - |
UV-Visible Spectroscopy for Electronic Transitions and Isomerization Monitoring
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems and photochromic compounds. The extended π-system of this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
This technique is exceptionally well-suited for monitoring the Z/E isomerization common in hydrazones. beilstein-journals.org The two isomers often have different absorption maxima (λ_max) due to their distinct electronic structures. Research on a photochromic hydrazone molecular switch demonstrated this phenomenon clearly:
The initial Z-isomer showed an intense absorption band at 395 nm. beilstein-journals.org
Upon irradiation with light of a suitable wavelength (e.g., 442 nm), this band decreased in intensity while a new band appeared at a shorter wavelength (343 nm), corresponding to the formation of the E-isomer. beilstein-journals.org
The presence of an isosbestic point, where the molar absorptivities of the two isomers are equal, is a strong indication of a clean conversion between two species. This ability to monitor isomerization in real-time makes UV-Vis spectroscopy a key tool for studying the photochemistry of this compound. beilstein-journals.org Furthermore, the electronic absorption spectrum can be influenced by solvent polarity and pH, providing insights into the nature of the electronic transitions (e.g., n→π* or π→π*) and the molecule's ground and excited state properties. researchgate.netmdpi.com
Table 4: Example of UV-Visible Absorption Maxima for Hydrazone Isomers
| Isomer | Absorption Maximum (λ_max) | Solvent | Observation | Reference |
|---|---|---|---|---|
| Z-Isomer | 395 nm | Toluene | Initial state, strong absorption. | beilstein-journals.org |
| E-Isomer | 343 nm | Toluene | Forms upon irradiation at 442 nm. | beilstein-journals.org |
Advanced Applications and Material Science Orientations Excluding Biological/medical
Coordination Chemistry and Metal Complexation
The ability of hydrazones to form stable complexes with a wide array of metal ions is a cornerstone of their utility in inorganic chemistry. This stems from their capacity to act as multidentate ligands.
Hydrazones derived from heterocyclic ketones, such as Cyclohepta[b]pyrrol-2(1H)-one, hydrazone, are effective chelating agents. The coordination typically involves the nitrogen atom of the azomethine group and, following tautomerization from the keto to the enol form, the oxygen atom of the enolic hydroxyl group. This keto-enol tautomerism is crucial for its function as a bidentate or tridentate ligand. In the enol form, deprotonation of the hydroxyl group allows for the formation of a stable five or six-membered chelate ring with a metal ion.
The imine carbon of the hydrazone backbone possesses an electrophilic character, while the two linked nitrogen atoms are nucleophilic, providing multiple sites for interaction. researchgate.net The coordination can lead to the formation of mononuclear or polynuclear metal complexes with diverse geometries, including octahedral and tetrahedral structures. researchgate.net Studies on various hydrazone ligands have shown their ability to coordinate with a multitude of transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). epfl.chresearchgate.net The resulting metal complexes are often characterized by high stability. epfl.chresearchgate.net The specific coordination mode can vary; for instance, with titanium, hydrazones have been shown to exhibit κ²N,N side-on coordination, κ¹N coordination, and even κ³N,N,N or κ³N,N,O coordination depending on other functional groups present. science.gov
Table 1: Coordination Characteristics of Hydrazone-based Ligands with Various Metal Ions
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Source(s) |
|---|---|---|---|---|
| Aroyl Hydrazones | Fe(III), Cr(III), Ti(III), VO(IV) | Tridentate (ONO donor) | Octahedral / Tetrahedral | researchgate.net |
| Pyrrole-based Hydrazone | Co(II), Zn(II), Cu(II) | Bidentate / Tridentate | [M(L)₂Cl₂], [M(L)₂(H₂O)₂]Cl₂ | nih.gov |
| Isatin-based Hydrazone | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate | Stable Metal Complexes | epfl.ch |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The versatility of the hydrazone group makes it a promising component for designing functional MOFs. This compound, could potentially serve as a bifunctional organic linker. The hydrazone moiety can act as the coordination site to bind with metal ions, while the extended, rigid aromatic system of the cyclohepta[b]pyrrolone core can form the structural backbone of the framework.
The development of hydrazone-linked covalent organic frameworks (COFs) has demonstrated the utility of this linkage in creating stable, porous structures. science.gov Similarly, in MOFs, the directional bonding provided by the hydrazone's coordination sites can be exploited to control the topology and porosity of the resulting framework. Research has shown that MOFs can be designed with hydrazone-based components to create materials with specific functions, such as high selectivity and sensitivity in fluorescent sensing for metal ions like Al³⁺. bohrium.combohrium.com The adaptability and straightforward synthesis of hydrazones allow for the tuning of linker length, rigidity, and functionality, which are critical parameters in the rational design of MOFs for applications in gas storage, separation, and catalysis. dntb.gov.ua
Materials Science Applications
The electronic and structural properties of this compound, make it a candidate for several materials science applications, from sensing to surface protection and optics.
Hydrazone-based compounds are widely adopted in the design of small-molecule fluorescent and colorimetric chemosensors for detecting metal ions and anions. researchgate.netdntb.gov.ua The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the hydrazone ligand enhances the fluorescence intensity, providing a "turn-on" signal. researchgate.netnih.gov
The design of these sensors typically involves combining a fluorophore unit with a chelating hydrazone unit. rsc.org For this compound, the core ring system can act as the fluorophore, while the hydrazone group serves as the selective binding site. Upon complexation with a target metal ion, changes in the electronic structure of the molecule can lead to a distinct optical response (color change or fluorescence). Pyrrole (B145914) hydrazone Schiff bases have been specifically designed as "turn-on" fluorescent sensors for the highly selective and sensitive detection of Al³⁺ ions in aqueous solutions. bohrium.com The ease of synthesis allows for the creation of a diverse range of sensors for various toxic metals, including Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.govrsc.org
Table 2: Examples of Hydrazone-Based Chemosensors for Metal Ion Detection
| Sensor Type | Target Ion | Detection Mode | Limit of Detection (LoD) | Source(s) |
|---|---|---|---|---|
| Diketopyrrolopyrrole-based Hydrazone | Pb²⁺ | Fluorescence "Turn-on" | 2.3 x 10⁻¹⁰ M | researchgate.net |
| Thiophene-based Hydrazone | Fe³⁺ / Cu²⁺ | Fluorescence "Turn-on" / Colorimetric | Not specified | nih.gov |
| Pyrrole Hydrazone Schiff Base | Al³⁺ | Fluorescence "Turn-on" | 29.6 nM | bohrium.com |
Hydrazone derivatives have proven to be effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. rsc.orgoptica.org The inhibition mechanism involves the adsorption of the hydrazone molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species. acs.org
The adsorption process is facilitated by several features of the this compound structure:
Heteroatoms: The presence of multiple nitrogen atoms and an oxygen atom with lone pairs of electrons allows for strong coordination with the vacant d-orbitals of iron atoms on the steel surface.
π-Electrons: The extended π-system of the fused aromatic rings contributes to the adsorption through π-d interactions.
Surface Area: The planar configuration of the molecule allows for a high degree of surface coverage.
Studies show that hydrazone inhibitors typically function as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. optica.org The adsorption can be a combination of physical (electrostatic) and chemical (covalent) interactions and often follows the Langmuir adsorption isotherm model. optica.org The high inhibition efficiencies of many hydrazone derivatives make them excellent candidates for inclusion in protective coatings.
Table 3: Performance of Various Hydrazone Derivatives as Corrosion Inhibitors for Mild Steel in 1.0 M HCl
| Hydrazone Inhibitor | Optimal Concentration | Maximum Inhibition Efficiency (%) | Inhibition Type | Source(s) |
|---|---|---|---|---|
| (E)-N′-(2,4-dimethoxybenzylidene) propanehydrazide (HYD-1) | 5 x 10⁻³ M | 96 | Mixed | optica.org |
| N′-cyclohexylidene propanehydrazide (HYD-2) | 5 x 10⁻³ M | 84 | Mixed | optica.org |
| N-Benzo epfl.choptica.orgdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b) | 1 x 10⁻³ M | 91.30 | Mixed | rsc.org |
Hydrazones are an efficient class of organic materials for second- and third-order nonlinear optics (NLO). epfl.chcambridge.org NLO materials are crucial for applications in optical signal processing, frequency conversion, and photonics. optica.orgoptica.org The NLO response of organic molecules is often maximized in structures known as donor-π-acceptor (D-π-A) systems.
The hydrazone backbone is an excellent π-conjugated bridge and can also act as a potent electron-donating group. cambridge.orgacs.org In the this compound molecule, the hydrazone moiety can serve as the donor (D), and the fused ring system acts as the π-bridge. By chemically modifying the structure to include a strong electron-acceptor group (A) at a suitable position on the aromatic frame, a powerful D-π-A type NLO-phore could be created. This molecular design leads to a large change in dipole moment upon excitation, which is a key factor for a high molecular hyperpolarizability (β), the microscopic measure of second-order NLO activity. epfl.chacs.org Research on various hydrazone derivatives has demonstrated their potential, with some compounds exhibiting high β values, making them promising for the development of new crystalline NLO materials. epfl.ch
Table 4: Nonlinear Optical (NLO) Properties of Selected Hydrazone Derivatives
| Compound | NLO Property Measured | Value | Wavelength (nm) | Source(s) |
|---|---|---|---|---|
| 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH) | Molecular Hyperpolarizability (β) | High | 1907 | epfl.ch |
| Ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate (H1) | Third-Order NLO | Exhibits Reverse Saturable Absorption | 532 | cambridge.org |
| General Hydrazone Derivatives | Molecular Hyperpolarizability (β) | Up to 220 x 10⁻⁴⁰ m⁴/V | 1907 | epfl.ch |
: Role as Intermediates in Complex Organic Synthesis
The hydrazone derivative of Cyclohepta[b]pyrrol-2(1H)-one stands as a versatile and reactive intermediate in organic synthesis, offering pathways to complex molecular architectures relevant to material science. The inherent electronic properties of the hydrazone group, coupled with the unique fused ring system, provide a platform for constructing elaborate polycyclic structures and engaging in efficient cascade reactions.
Precursors for Polycyclic Heterocycles
The hydrazone functionality is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. In the context of this compound, its structure is primed for annulation reactions, where additional rings are fused onto the existing framework, leading to novel polycyclic systems with potential applications in organic electronics and photophysics.
One of the most powerful methods for indole (B1671886) synthesis, the Fischer Indole Synthesis , utilizes the reaction of a phenylhydrazone with an acid catalyst to generate an indole ring. thermofisher.comwikipedia.org This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization. wikipedia.org By analogy, the hydrazone of Cyclohepta[b]pyrrol-2(1H)-one, when formed from an appropriate arylhydrazine, could serve as a substrate for an intramolecular electrophilic substitution, leading to the formation of a new, fused indole-like ring system. The synthesis of 2,3-Cycloheptenoindole from suberone and phenylhydrazine (B124118) provides a strong precedent for the feasibility of this type of transformation on a seven-membered ring. wikipedia.org This strategy opens a pathway to complex, multi-fused heterocyclic scaffolds that are otherwise difficult to access.
Beyond the Fischer synthesis, hydrazones are known to undergo cyclization with various reagents to form other heterocyclic systems. For instance, reactions with phosgene (B1210022) derivatives can yield oxazinones, and cyclization with reagents like triphosgene (B27547) can lead to complex spiro-dimers depending on the reaction conditions. mdpi.com Other documented transformations include the cyclization of arylhydrazono-indolines to form triazino[5,6-b]indoles. chempap.org The application of these established cyclization protocols to this compound could generate a diverse library of novel polycyclic compounds. The development of such synthetic methodologies is crucial for exploring new chemical space in material science. beilstein-journals.org
| Reaction Type | Reagent/Conditions | Potential Polycyclic Product from this compound | Reference Reaction |
| Fischer-type Cyclization | Substituted Phenylhydrazine, Acid Catalyst (e.g., PPA, ZnCl₂) | Indolo[x,y-b]cyclohepta[d]pyrrole derivative | Fischer Indole Synthesis thermofisher.comijarsct.co.in |
| Triazine Annulation | Diazo-coupling followed by thermal cyclization | Triazino[x',y':x,y]cyclohepta[b]pyrrole derivative | Synthesis of triazino[5,6-b]indoles chempap.org |
| Oxazinone Formation | Triphosgene | Naphtho[1,2-e]-1,3-oxazine-type structures fused to the core | Cyclization of naphthol hydrazones mdpi.com |
This table outlines potential synthetic routes to polycyclic heterocycles starting from this compound, based on established reactivity patterns of hydrazone functionalities.
Synthetic Building Blocks in Cascade Reactions
Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. The hydrazone group is an excellent functional handle for initiating such cascades due to its ability to modulate the electronic character of the molecule.
Research on pyrrole-derived hydrazones has demonstrated their utility in aminocatalytic cascade reactions to produce complex polycyclic structures like tetrahydroindolizines. nih.gov In these reactions, the N,N-dialkyl hydrazone functions as an "aza-enamine" or a masked enamine. This enhances the nucleophilicity of the pyrrole ring, enabling it to participate in reactions that would not proceed with the parent ketone. nih.gov
A proposed cascade involving this compound would begin with its reaction with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst. The catalyst forms an iminium ion with the aldehyde, which acts as an electrophile. The hydrazone-activated cycloheptapyrrole ring then acts as a nucleophile in a Friedel-Crafts-type alkylation. This is followed by an intramolecular cyclization, such as a Michael addition, where a nucleophilic moiety tethered to the hydrazone attacks the newly introduced side chain, forming a new ring in a highly stereoselective manner. nih.gov This powerful strategy allows for the rapid construction of multiple C-C bonds and stereocenters, providing access to intricate molecular frameworks from simple precursors. rsc.org
| Step | Process | Role of the Hydrazone Moiety | Outcome |
| 1 | Iminium Ion Formation | None (Catalyst + Aldehyde) | Activation of the electrophile. |
| 2 | Friedel-Crafts Alkylation | Acts as an "aza-enamine", activating the pyrrole ring as a nucleophile. | Formation of the first C-C bond. |
| 3 | Enamine Formation | None (Catalyst + Intermediate) | Regeneration of a nucleophilic species. |
| 4 | Intramolecular Michael Addition | The hydrazone remains as a directing/activating group. | Annulation of a new heterocyclic ring. |
| 5 | Catalyst Regeneration | The hydrazone is part of the final stable polycyclic product. | Release of the catalyst and formation of the final product. |
This table summarizes the key steps in a proposed aminocatalytic cascade reaction, highlighting the crucial role of the hydrazone functionality in enabling the reaction sequence, based on the precedent set by pyrrole-derived hydrazones. nih.gov
Future Research Directions and Unexplored Challenges
Development of Novel Stereoselective Synthetic Methodologies
A significant challenge and opportunity lie in the development of stereoselective syntheses of cyclohepta[b]pyrrol-2(1H)-one derivatives. The fusion of the seven-membered ring to the five-membered pyrrolone core creates stereocenters whose precise control is crucial for potential applications in medicinal chemistry and materials science.
Future research should focus on asymmetric methodologies to control the stereochemistry of the cyclohepta[b]pyrrolone core. A promising, yet unexplored, avenue would be the adaptation of tandem reaction cascades. For instance, the aza-Cope-Mannich rearrangement has proven highly effective for the stereoselective synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones. nih.gov A similar strategy could be envisioned for the synthesis of the cyclohepta[b]pyrrol-2(1H)-one skeleton. This reaction cascade is known for its ability to construct complex pyrrolidine-containing ring systems under mild conditions, often with high diastereoselectivity. nih.gov Investigating Lewis-acid catalyzed versions of this rearrangement could offer pathways to enantioselectively controlled products. acs.org Iron(III) catalysis has also been shown to be effective in aza-Cope-Mannich cyclizations for creating trans-3,5-dialkyl pyrrolidines, suggesting its potential applicability. organic-chemistry.org
Furthermore, organocatalysis presents a powerful tool for the enantioselective construction of related heterocyclic systems. For example, pyrrole-based hydrazones have been utilized in formal (3+2)-cycloadditions with α,β-unsaturated aldehydes under aminocatalytic conditions to produce 2,3-dihydro-1H-pyrrolizines with excellent stereocontrol. doi.org Exploring similar organocatalytic strategies for the annulation of the seven-membered ring onto a pyrrole (B145914) precursor could lead to highly enantioenriched cyclohepta[b]pyrrol-2(1H)-one cores.
| Potential Stereoselective Strategy | Key Reaction | Anticipated Outcome | Relevant Precedent |
| Tandem Rearrangement/Cyclization | Aza-Cope-Mannich Reaction | Diastereo- and enantioselective formation of the saturated cyclohepta[b]pyrrolone core | Synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones nih.gov |
| Organocatalytic Annulation | (3+2)-Cycloaddition | Enantioselective synthesis of functionalized cyclohepta[b]pyrrolone precursors | Asymmetric synthesis of 2,3-dihydro-1H-pyrrolizines from pyrrole hydrazones doi.org |
| Chiral Lewis Acid Catalysis | Cationic aza-Cope Rearrangement | Enantioselective synthesis of acyl-substituted pyrrolidines adaptable to the target scaffold | Lewis-acid catalyzed diastereoselective aza-Cope rearrangement—Mannich cyclization acs.org |
Exploration of Unconventional Reaction Pathways and Conditions
Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways and conditions could unlock new efficiencies and reactivities for the synthesis and modification of cyclohepta[b]pyrrol-2(1H)-one, hydrazone.
The application of microwave irradiation is a promising area for future investigation. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the aza-Cope rearrangement-Mannich cyclization in the synthesis of pyrrolidines and pyrrolizidines. emich.edu Applying this technology to the synthesis of the cyclohepta[b]pyrrolone core or the subsequent formation of the hydrazone could lead to more rapid and efficient processes.
Furthermore, electrochemical methods offer a green and powerful alternative for key transformations. For instance, the electrooxidation of benzylic C(sp³)-H bonds has been used to produce hydrazones while avoiding hazardous metal catalysts and external oxidants. organic-chemistry.org Investigating the electrochemical synthesis of this compound from a suitable precursor could provide a more sustainable synthetic route.
The hydrazone moiety itself is ripe for further exploration under unconventional conditions. While the Wolff-Kishner reduction is a classic transformation of hydrazones to alkanes using strong base and high temperatures libretexts.org, milder and more functional-group-tolerant methods are needed. Future work could explore photocatalytic or electrocatalytic reductions. Additionally, the reactivity of the hydrazone as a diazo precursor could be investigated under mild oxidative conditions, opening up possibilities for subsequent carbene transfer reactions. organic-chemistry.org The development of novel catalytic systems, such as aniline catalysis or the use of bifunctional buffer compounds, could significantly accelerate the rate of hydrazone formation under physiological conditions, which would be advantageous for biological applications. nih.govrsc.org
Advanced Computational Predictions for Materials Design
Computational chemistry and theoretical studies are poised to play a pivotal role in predicting and understanding the properties of this compound and its derivatives, thereby guiding the rational design of novel materials.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the core scaffold and its substituted analogues. hilarispublisher.comnih.gov Such studies can predict the impact of different functional groups on the electronic properties, which is crucial for designing materials with specific optical or electronic characteristics. For instance, computational studies on pyrrolo[2,3-b]quinoxaline derivatives have been used to evaluate their radical scavenging activity, suggesting a similar approach could be used to predict the antioxidant potential of cyclohepta[b]pyrrolone hydrazones. nih.gov
Molecular docking studies could be used to predict the binding affinity of these compounds with biological targets, such as enzymes or receptors. This in silico screening can help identify promising candidates for further experimental investigation as potential therapeutic agents. mdpi.com For example, docking studies have been used to understand the interaction of N-acylhydrazone derivatives with COX-1, COX-2, and 15-LOX enzymes. mdpi.com
Furthermore, computational modeling can aid in the design of organic molecular materials. Pyrrole derivatives are known to be useful building blocks for such materials due to their π-conjugated systems. researchgate.net Theoretical calculations could predict the solid-state packing, charge transport properties, and nonlinear optical properties of materials derived from this compound, accelerating the discovery of new functional materials.
| Computational Method | Area of Application | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Materials Science | Electronic structure, HOMO-LUMO gap, reactivity, antioxidant potential | Rational design of novel fluorophores, semiconductors, and antioxidants nih.govresearchgate.net |
| Molecular Docking | Medicinal Chemistry | Binding affinity and mode with biological targets | Identification of potential drug candidates and understanding of their mechanism of action mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solid-State Chemistry | Crystal packing, charge transport properties, nonlinear optical properties | Design of new organic electronic and photonic materials |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry and process intensification are increasingly important in modern organic synthesis. The integration of flow chemistry for the production of this compound and its derivatives offers significant advantages in terms of safety, efficiency, and scalability.
Continuous flow processes can enable the safe handling of hazardous reagents and unstable intermediates, which might be involved in the synthesis of complex heterocyclic systems. springerprofessional.de The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields, higher selectivity, and cleaner reaction profiles compared to batch processes. bohrium.com The synthesis of various heterocycles, including pyrroles and compounds containing the oxadiazole core from hydrazide precursors, has been successfully demonstrated using flow chemistry. uc.pt These precedents strongly support the feasibility of developing a continuous flow synthesis for this compound.
Investigation of Solid-State Properties and Crystal Engineering
The solid-state properties of a molecule, such as its crystal packing, polymorphism, and intermolecular interactions, are critical for its application in pharmaceuticals and materials science. The field of crystal engineering offers a powerful approach to control these properties through the rational design of crystalline solids.
A key area for future research is the systematic investigation of the crystal structure of this compound and its derivatives. Single-crystal X-ray diffraction analysis will be essential to understand the three-dimensional arrangement of the molecules in the solid state and to identify the key intermolecular interactions, such as hydrogen bonds and π-π stacking. mdpi.commdpi.com The hydrazone moiety, with its hydrogen bond donors (N-H) and acceptors (C=N), is particularly well-suited for forming robust supramolecular synthons that can be used to guide the assembly of molecules in the crystal lattice.
Future studies should explore the potential for polymorphism and the formation of co-crystals. By co-crystallizing this compound with other molecules (co-formers), it may be possible to tune its physical properties, such as solubility, stability, and bioavailability. The synthesis and structural characterization of various hydrazone compounds have demonstrated their ability to form extensive hydrogen-bonded networks, leading to the formation of 2D and 3D structures. semanticscholar.org This suggests that the target molecule could be a versatile building block for the construction of novel supramolecular architectures with tailored properties.
Multi-Component Reactions for Structural Diversity Generation
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org The application of MCRs to the synthesis of the cyclohepta[b]pyrrolone scaffold or its derivatives represents a significant opportunity for generating structural diversity.
Future research should aim to develop novel MCRs that incorporate the cyclohepta[b]pyrrolone motif. For example, a three-component reaction between an indole (B1671886), a tertiary propargylic alcohol, and an activated alkyne has been reported for the synthesis of cyclohepta[b]indoles. nih.govwnmc.edu.cn A similar strategy could be envisioned starting from a pyrrole derivative to construct the cyclohepta[b]pyrrolone core.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating libraries of complex, peptide-like molecules. nih.gov It would be highly valuable to explore the use of a cyclohepta[b]pyrrol-2(1H)-one derivative bearing a carboxylic acid or amine functionality as a component in these reactions. This would allow for the rapid generation of a diverse library of compounds for biological screening.
Furthermore, one-pot, multi-component approaches could be developed for the synthesis of related heterocyclic systems, such as cyclopenta[b]pyrrolizines, which have been synthesized using a nanocatalyst in a multi-component reaction. researchgate.net The development of similar efficient, one-pot syntheses for cyclohepta[b]pyrrolone derivatives would be a significant advance, providing rapid access to a wide range of analogues for structure-activity relationship studies.
Q & A
Q. What are the standard synthetic routes for Cyclohepta[b]pyrrol-2(1H)-one hydrazone derivatives?
Synthesis typically involves cyclization reactions using substituted glycine esters or aryl/heteroaryl precursors. For example, hydrazones are formed via base-assisted cyclization of intermediates like 4-hydroxy-3-aryl-pyrrol-2-ones, followed by purification via column chromatography or recrystallization from ethanol/benzene. Structural validation is achieved through ¹H/¹³C NMR, FTIR, and HRMS .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identifies hydrazone tautomerism and substituent positions. For instance, NH protons in hydrazones appear downfield (~13.6 ppm in DMSO-d₆), and variable-temperature NMR can resolve E/Z isomerism .
- FTIR : Confirms carbonyl (C=O) stretching (~1660 cm⁻¹) and NH vibrations .
- HRMS : Validates molecular weight accuracy (e.g., <1 ppm error) .
Q. How are hydrazone derivatives purified post-synthesis?
Common methods include silica gel column chromatography (using gradients of ethyl acetate/hexane) or recrystallization from solvents like ethanol. Purity is assessed via TLC (Rf values) and melting point analysis .
Advanced Research Questions
Q. How to resolve discrepancies in NMR data caused by E/Z isomerism?
- Variable-Temperature NMR : Heating a DMSO-d₆ solution induces coalescence, merging split signals into a single peak, confirming dynamic equilibrium between isomers .
- Solvent Polarity Effects : In non-polar solvents (e.g., benzene), only the E-isomer is observed due to steric stabilization, while polar solvents (e.g., DMSO) show a mixture .
- Integration Analysis : Quantifies isomer ratios (e.g., 70:30 E/Z) based on signal intensities .
Q. What computational approaches predict tautomeric behavior and intermolecular interactions?
- DFT and QSPR : Models solvent-dependent tautomer stability (e.g., hydrazone vs. azo forms) and electronic properties .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystal structures .
- Docking Simulations : Predicts binding modes with biological targets (e.g., enzymes) using crystal structure data .
Q. How to design pharmacological assays for evaluating bioactivity?
- In Vitro Enzyme Inhibition : Use fluorometric/colorimetric assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution for MIC determination against bacterial/fungal strains .
- Cytotoxicity Assays : MTT/XTT tests on cancer cell lines to assess antitumor potential .
Q. What strategies optimize enantioselective synthesis?
- Chiral Catalysts : Use of enantiopure ligands (e.g., BINOL-derived) to favor one hydrazone enantiomer via geometric control .
- Dynamic Kinetic Resolution : Leverage isomer interconversion to shift equilibrium toward the desired enantiomer .
Data Contradiction Analysis
Q. Why do NMR spectra show conflicting isomer ratios across studies?
Discrepancies arise from solvent polarity, temperature, and substituent effects. For example, sterically bulky groups stabilize the E-isomer, while polar solvents promote Z-isomer detection. Always report experimental conditions (solvent, temperature) for reproducibility .
Q. How to address inconsistent biological activity reports?
Variations may stem from assay protocols (e.g., cell line specificity) or compound purity. Validate results via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
